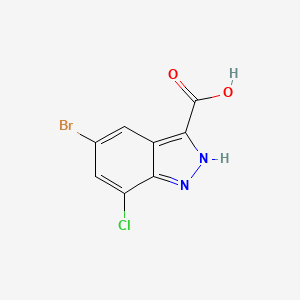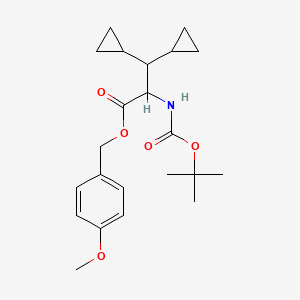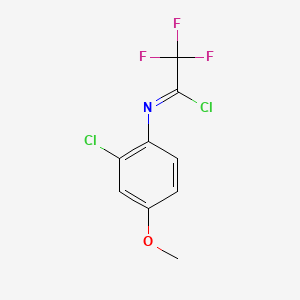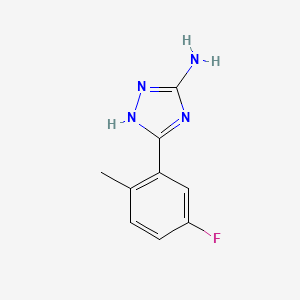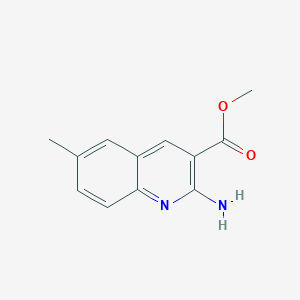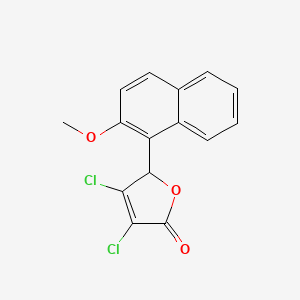
3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a furan ring substituted with dichloro and methoxy-naphthyl groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxy-naphthyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the dichloro groups, converting them to less chlorinated or dechlorinated products.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could produce a range of functionalized furanones.
科学的研究の応用
“3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
3,4-Dichloro-5-phenylfuran-2(5H)-one: Similar structure but with a phenyl group instead of a methoxy-naphthyl group.
3,4-Dichloro-5-(2-hydroxy-1-naphthyl)furan-2(5H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy-naphthyl group in “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H10Cl2O3 |
|---|---|
分子量 |
309.1 g/mol |
IUPAC名 |
3,4-dichloro-2-(2-methoxynaphthalen-1-yl)-2H-furan-5-one |
InChI |
InChI=1S/C15H10Cl2O3/c1-19-10-7-6-8-4-2-3-5-9(8)11(10)14-12(16)13(17)15(18)20-14/h2-7,14H,1H3 |
InChIキー |
HVHLUNFXPCSPOL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3C(=C(C(=O)O3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


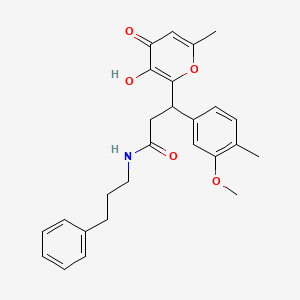
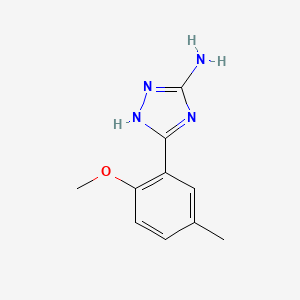

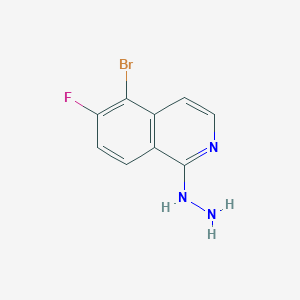

![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)

